molecular formula C24H28N2O6S B3062615 N-(2-((1S)-1-(3-乙氧基-4-甲氧基苯基)-2-(甲磺酰基)乙基)-3-氧代-2,3-二氢-1H-异吲哚-4-基)环丙烷甲酰胺 CAS No. 340019-69-4

N-(2-((1S)-1-(3-乙氧基-4-甲氧基苯基)-2-(甲磺酰基)乙基)-3-氧代-2,3-二氢-1H-异吲哚-4-基)环丙烷甲酰胺

货号 B3062615
CAS 编号: 340019-69-4
分子量: 472.6 g/mol
InChI 键: QDZOBXFRIVOQBR-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CC-11050 is under investigation in clinical trial NCT01300208 (To Evaluate the Preliminary Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Efficacy of CC-11050 in Subjects With Discoid Lupus Erythematosus and Subacute Cutaneous Lupus Erythematosus).

科学研究应用

1. 合成和化学性质

  • N-(2-((1S)-1-(3-乙氧基-4-甲氧基苯基)-2-(甲磺酰基)乙基)-3-氧代-2,3-二氢-1H-异吲哚-4-基)环丙烷甲酰胺的衍生物(如氮杂环丁酮)的合成因其生物学和药理活性而受到探索 (Jagannadham 等,2019)

2. 药物代谢和生物催化

  • 已经对双芳基-双磺酰胺化合物的哺乳动物代谢物的制备进行了研究,其结构类似于 N-(2-((1S)-1-(3-乙氧基-4-甲氧基苯基)-2-(甲磺酰基)乙基)-3-氧代-2,3-二氢-1H-异吲哚-4-基)环丙烷甲酰胺,使用基于微生物的替代生物催化系统 (Zmijewski 等,2006)

3. 抗菌活性

  • 关于噻唑及其稠合衍生物的合成研究,涉及与 N-(2-((1S)-1-(3-乙氧基-4-甲氧基苯基)-2-(甲磺酰基)乙基)-3-氧代-2,3-二氢-1H-异吲哚-4-基)环丙烷甲酰胺类似的结构,已显示出对细菌和真菌分离株的潜在抗菌活性 (Wardkhan 等,2008)

4. 阿普米司特的合成

  • 阿普米司特与 N-(2-((1S)-1-(3-乙氧基-4-甲氧基苯基)-2-(甲磺酰基)乙基)-3-氧代-2,3-二氢-1H-异吲哚-4-基)环丙烷甲酰胺在结构上相似,已被合成用作磷酸二酯酶 4 (PDE-4) 的抑制剂,用于治疗银屑病 (Shan 等,2015)

5. 心脏电生理活性

  • N-取代咪唑基苯甲酰胺或苯磺酰胺,在结构上与 N-(2-((1S)-1-(3-乙氧基-4-甲氧基苯基)-2-(甲磺酰基)乙基)-3-氧代-2,3-二氢-1H-异吲哚-4-基)环丙烷甲酰胺相关,已被合成并研究其心脏电生理活性,表明在治疗心律失常方面具有潜在应用 (Morgan 等,1990)

属性

CAS 编号

340019-69-4

产品名称

N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide

分子式

C24H28N2O6S

分子量

472.6 g/mol

IUPAC 名称

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-3-oxo-1H-isoindol-4-yl]cyclopropanecarboxamide

InChI

InChI=1S/C24H28N2O6S/c1-4-32-21-12-16(10-11-20(21)31-2)19(14-33(3,29)30)26-13-17-6-5-7-18(22(17)24(26)28)25-23(27)15-8-9-15/h5-7,10-12,15,19H,4,8-9,13-14H2,1-3H3,(H,25,27)/t19-/m1/s1

InChI 键

QDZOBXFRIVOQBR-LJQANCHMSA-N

手性 SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC

SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC

规范 SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC

产品来源

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 7-amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]isoindolin-1-one (1.0 g, 2.5 mmol) and cyclopropane carbonyl chloride (1 mL) was heated to reflux for 7 min. To the cooled mixture was added methanol (3 mL) at 0° C. and the mixture was stirred for 30 min. To the suspension was added ethanol (5 mL). The suspension was filtered and washed with ethanol to give cyclopropyl-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-3-oxoisoindolin-4-yl}carboxamide as an off-white solid (1.0 g, 86% yield); mp, 115-117° C.; 1H NMR (CDCl3) δ0.86-0.93 (m, 2H, 2CHH), 1.07-1.14 (m, 2H, 2CHH), 1.46 (t, J=6.9 Hz, 3H, CH3), 1.63-1.73 (m, 1H, CH), 2.95 (s, 3H, CH3), 3.68 (dd, J=4.4, 14.3 Hz, 1H, CHH), 3.86 (s, 3H, CH3), 4.07 (q, J=7.1 Hz, 2H, CH2), 4.20 (d, J=16.7 Hz, 1H, CHH), 4.21 (dd, J=9.9, 14.3 Hz, 1H, CHH), 4.44 (d, J=16.7 Hz, 1H, CHH), 5.73 (dd, J=4.3, 9.9 Hz, 1H, NCH), 6.84-7.02 (m, 4H, Ar), 7.44 (t, J=7.8 Hz, 1H, Ar), 8.43 (d, J=8.3 Hz, 1H, Ar), 10.46 (s, 1H, NH); 13C NMR (CDCl3) δ8.24, 14.61, 16.10, 41.43, 47.81, 51.55, 55.75, 55.88, 64.56, 111.46, 112.09, 116.69, 116.99, 117.76, 119.17, 129.27, 133.54, 138.06, 141.22, 148.84, 149.67, 169.96, 172.59; Anal Calcd for C24H28N2O6S+0.9 H2O: C, 58.98; H, 6.15; N, 5.73; H2O, 3.32. Found: C, 58.62; H, 5.99; N, 5.53; H2O, 3.15.
Name
7-amino-2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]isoindolin-1-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
cyclopropyl-N-{2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-3-oxoisoindolin-4-yl}carboxamide
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-((1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。